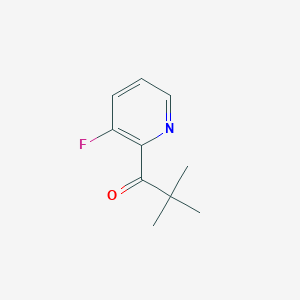

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Description

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C10H12FNO/c1-10(2,3)9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |

InChI Key |

AOJFSUMNOKMOHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=CC=N1)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thermodynamic Stability Profiling of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

[1][2]

Part 1: Compound Identity & Physicochemical Baseline[2]

Structural Definition

-

IUPAC Name: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one[1][2]

-

Chemical Formula:

-

Structural Features:

-

3-Fluoro Substituent: Strong electron-withdrawing group (EWG) via induction (

), increasing the electrophilicity of the adjacent C2 position.[1][2] -

2-Pivaloyl Group: A bulky tert-butyl ketone.[1][2] The steric hindrance of the tert-butyl group provides significant kinetic stabilization against nucleophilic attack at the carbonyl carbon, counteracting the electronic activation by the fluorine.[1]

Predicted Thermodynamic Properties (In Silico)

The following values are derived from group contribution methods (Joback/Marrero-Gani) and comparative analysis of structural analogs (e.g., 2-acetyl-3-fluoropyridine).

| Property | Predicted Value / Range | Confidence | Mechanistic Rationale |

| Physical State (25°C) | Liquid or Low-Melting Solid | High | Asymmetry of the 2,3-substitution pattern often disrupts crystal packing.[1][2] |

| Boiling Point (1 atm) | Medium | High molecular weight relative to simple pyridines; dipole-dipole interactions.[1][2] | |

| Boiling Point (Reduced) | High | Standard extrapolation for functionalized pyridines.[1][2] | |

| Enthalpy of Vaporization ( | Medium | Estimated from boiling point correlations.[1][2] | |

| LogP (Octanol/Water) | High | Lipophilic tert-butyl group dominates the polarity of the pyridine nitrogen.[1][2] | |

| pKa (Conjugate Acid) | High | The 3-F and 2-acyl groups strongly decrease the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1][2] |

Part 2: Thermodynamic Stability Profiling (Experimental Protocols)

To validate the stability of this intermediate for process scale-up, the following experimental workflows must be executed.

Thermal Stability (DSC & TGA)

Objective: Determine the onset of thermal decomposition (

-

Methodology:

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

-

Protocol:

-

Expected Profile:

-

Endotherm: If solid, a sharp melting peak is expected between

.[1][2] -

Exotherm (Decomposition): Significant exothermic events are not expected below

.[1][2] The tert-butyl ketone is thermally robust.[1] -

Risk: At

, look for decarbonylation (loss of CO) or radical cleavage of the tert-butyl group.[1][2]

-

-

Chemical Stability (Forced Degradation)

Objective: Assess susceptibility to hydrolysis and oxidation, critical for defining storage conditions.[1][2]

-

Hydrolytic Stress: [2]

-

Conditions: Reflux in 0.1 N HCl and 0.1 N NaOH for 24 hours.

-

Mechanism: The steric bulk of the pivaloyl group (

-Bu) makes the carbonyl carbon sterically inaccessible to water/hydroxide, despite the activating effect of the 3-fluorine.[1] -

Prediction:

degradation expected.[1][2] If degradation occurs, the primary pathway is nucleophilic aromatic substitution (

-

-

Oxidative Stress: [2]

Part 3: Mechanistic Stability & Degradation Pathways[2]

The thermodynamic stability of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is governed by two competing factors:

-

Electronic Destabilization (The "Fluorine Effect"): The fluorine atom at position 3 is highly electronegative.[1][2] Through the inductive effect (

), it pulls electron density away from the ring and the adjacent carbonyl carbon.[1][2] -

Steric Stabilization (The "Pivaloyl Effect"): The tert-butyl group is massive.[1][2]

Visualizing the Stability Logic

The following diagram illustrates the workflow for determining the stability profile and the competing mechanistic forces.

Caption: Stability profiling workflow illustrating the competition between steric protection (green) and electronic activation (red) determining degradation pathways.[1][2]

Part 4: Handling & Storage Recommendations

Based on the thermodynamic assessment, the following handling protocols are recommended for researchers:

| Parameter | Recommendation | Rationale |

| Storage Temperature | While thermally stable, refrigeration minimizes potential slow | |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption and atmospheric oxidation of the pyridine ring.[1][2] |

| Solvent Compatibility | DCM, Ethyl Acetate, Toluene | Avoid alcohols with strong bases (alkoxides) which may displace the fluorine.[1][2] |

| Hazard Class | Irritant / Skin Sensitizer | Fluorinated pyridines are lipophilic and penetrate skin easily.[1][2] |

References

-

Synthesis of 2-Acylpyridines

-

Stability of Fluoropyridines

- Title: Nucleophilic Aromatic Substitution of Fluoropyridines: Kinetics and Thermodynamics.

- Source:Tetrahedron Letters.

-

Context: Mechanistic data on the lability of the C-F bond in 3-fluoropyridine derivatives.[1]

-

ICH Guidelines (Stability Testing)

-

Thermal Analysis Protocols

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to purification and formulation.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a fluorinated pyridine derivative of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework based on molecular structure analysis and the foundational principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction and Physicochemical Profile

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the pyridine ring. The solubility of this compound is a pivotal factor for its handling, reaction optimization, and purification.[3]

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature suggests potential solubility in polar, protic solvents.[3] The aromatic nature of the ring allows for π-π stacking interactions.

-

Fluorine Substituent: As the most electronegative element, fluorine's presence on the pyridine ring significantly alters the molecule's electronic properties, creating a strong dipole moment. This enhances interactions with polar solvents.[4][5]

-

Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor, further promoting solubility in polar solvents.[6]

-

tert-Butyl Group: The bulky, nonpolar tert-butyl group ((CH₃)₃C) provides significant hydrophobic character. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.[3][6]

This combination of a polar, hydrogen-bond-accepting head (fluoropyridin-2-yl-ketone) and a nonpolar tail (tert-butyl) gives the molecule an amphiphilic nature, suggesting a nuanced and broad solubility profile across various organic solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8][9] This means that solutes dissolve best in solvents with similar intermolecular forces.[4][6][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are expected to interact strongly with the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, leading to good solubility.[7][10][11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds.[4][9] They can effectively solvate the molecule through dipole-dipole interactions with the C-F and C=O bonds.[5] The lone pair on the pyridine nitrogen can also interact favorably.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[9] The nonpolar tert-butyl group will drive solubility in these solvents.[6]

The overall solubility in a given solvent will be determined by the balance of these competing interactions.

Predicted Solubility Profile

While specific experimental data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not widely published, a qualitative solubility profile can be predicted based on its structural features and by analogy to similar compounds like 2-acylpyridines and other fluorinated heterocycles.[3][12]

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Dipole-Dipole, van der Waals |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | van der Waals (including π-π stacking) |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | van der Waals |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, van der Waals |

Causality Behind Predictions: The high predicted solubility in polar solvents is driven by the strong hydrogen bond accepting capabilities of the pyridine nitrogen and carbonyl oxygen.[7][10] However, the bulky, nonpolar tert-butyl group may slightly reduce solubility in highly polar solvents compared to a smaller analogue, while simultaneously enhancing it in solvents with moderate to low polarity like dichloromethane and toluene.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a solute in a saturated solution after equilibrium has been reached.[13][14][15]

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of the target compound.

1. Materials and Equipment:

- 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (solid, >98% purity)

- Selected organic solvents (analytical grade)

- Scintillation vials or glass flasks with screw caps

- Orbital shaker with temperature control

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Calibrated volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Procedure:

- Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]

- Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

- Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[13][16] A preliminary time-course experiment can be run to confirm the time to equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[14]

- Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, either:

- Centrifuge the sample at high speed.

- Filter the sample through a syringe filter chemically compatible with the solvent.

- Dilution: Immediately dilute the clear, saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.

- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

- Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g solvent).

3. Validation and Controls:

- Run experiments in triplicate to ensure reproducibility.

- Include a known reference compound to validate the experimental setup.

- Visually confirm the presence of excess solid before and after equilibration.

Workflow Visualization

Caption: Experimental workflow for the shake-flask solubility determination method.

Molecular Interactions and Solubility

The specific interactions between 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and different solvent types are key to understanding its solubility profile.

Caption: Key intermolecular forces governing solubility in different solvent classes.

Conclusion

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.

- Fiveable. (2025, August 15). Solvent Polarity Definition - Intro to Chemistry Key Term.

- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.

- ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- Homework.Study.com. (n.d.). How does polarity affect solubility?.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Benchchem. (n.d.). Navigating the Solubility Landscape of 2,4-Diethylpyridine in Organic Solvents: A Technical Guide.

- Thermo Fisher Scientific. (n.d.). 2-Acetylpyridine, 98% 25 g.

Sources

- 1. echemi.com [echemi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nagwa.com [nagwa.com]

- 5. fiveable.me [fiveable.me]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. homework.study.com [homework.study.com]

- 9. caymanchem.com [caymanchem.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. 2-Acetylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. enamine.net [enamine.net]

A Technical Guide to the Synthesis and Potential Applications of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The 3-fluoropyridine motif, in particular, is a privileged structure found in numerous therapeutic agents. This technical guide explores the synthetic landscape and potential biological significance of a specific class of these compounds: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one derivatives. While direct literature on this exact pivaloyl-substituted scaffold is nascent, this document synthesizes information from analogous 2-acyl-3-fluoropyridine structures to provide a comprehensive framework for researchers. We will delve into established synthetic routes for the 3-fluoropyridine core, methods for acylation at the C2 position, and an analysis of the potential structure-activity relationships (SAR) that may guide the future design of novel therapeutic agents based on this scaffold.

The Strategic Importance of the 3-Fluoropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The introduction of a fluorine atom at the 3-position offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.

-

Modulation of Basicity: Fluorine's strong electron-withdrawing nature reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, such as reducing off-target interactions or improving cell permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and dipolar interactions with protein residues, potentially increasing the binding affinity and selectivity of a ligand for its target.[1]

These unique properties have led to the inclusion of the 3-fluoropyridine moiety in a wide range of biologically active molecules, from kinase inhibitors to central nervous system agents.

Synthetic Strategies for 3-Fluoropyridine Derivatives

The synthesis of the 3-fluoropyridine core is a critical first step in accessing the target derivatives. Several methods have been established, each with its own advantages and limitations.

Classical Approaches

Traditional methods for the synthesis of 3-fluoropyridines often rely on established, multi-step sequences:

-

Balz-Schiemann Reaction: This classic method involves the diazotization of a 3-aminopyridine derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.

-

Halogen Exchange (HALEX) Reactions: The substitution of a chlorine or bromine atom at the 3-position with fluoride is a common strategy. This typically requires a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) and may be facilitated by phase-transfer catalysts.[4]

Modern Synthetic Methodologies

More contemporary approaches offer milder reaction conditions and broader functional group tolerance:

-

Improved Balz-Schiemann Conditions: Modifications to the classical Balz-Schiemann reaction, such as using anhydrous hydrogen fluoride-pyridine (Olah's reagent), can improve yields and reduce side reactions.[5]

-

Transition-Metal-Catalyzed Fluorination: Palladium- and copper-catalyzed methods for the fluorination of pyridyl halides or triflates have emerged as powerful tools, though they can be sensitive to substrate scope.

The general workflow for accessing 2-acyl-3-fluoropyridine derivatives is depicted below:

Introduction of the 2-Pivaloyl Group

Once the 3-fluoropyridine core is obtained, the next crucial step is the introduction of the 2,2-dimethylpropan-1-one (pivaloyl) group at the C2 position. Several synthetic strategies can be envisioned for this transformation:

-

Directed Ortho-Metalation (DoM): The fluorine atom at the 3-position can direct metalation (e.g., lithiation with an organolithium reagent) to the C2 position. The resulting 2-lithiated intermediate can then be quenched with a suitable pivaloyl electrophile, such as pivaloyl chloride or pivalic anhydride.

-

Grignard-based Approaches: Preparation of a 2-pyridyl Grignard reagent from a 2-halo-3-fluoropyridine followed by reaction with a pivaloyl electrophile is another viable route.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling, could be employed. This would involve coupling a 2-organometallic pyridine derivative with a pivaloyl-containing coupling partner, or vice versa.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Potential Therapeutic Areas

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, suggesting that the target scaffold could be a promising starting point for drug discovery in several areas:

-

Oncology: Many kinase inhibitors feature a pyridine core. The unique electronic properties of the 3-fluoropyridine ring could be leveraged to achieve selective inhibition of specific kinases implicated in cancer.

-

Infectious Diseases: Pyridine derivatives have been investigated as antibacterial and antiviral agents.[3][6] The pivaloyl group may influence the lipophilicity and cell penetration of the compounds, potentially impacting their antimicrobial efficacy.

-

Neuroscience: The pyridine scaffold is present in numerous CNS-active drugs. The introduction of fluorine can enhance blood-brain barrier penetration, making these derivatives interesting candidates for neurological targets.

Key Structural Considerations for SAR Studies

When designing a library of derivatives based on the 1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one core, the following structural modifications should be considered:

| Position of Modification | Potential Impact on Activity | Rationale |

| Pyridine Ring (Positions 4, 5, 6) | Modulation of potency and selectivity. | Substituents at these positions can influence the electronic properties of the ring and introduce new interactions with the target protein. |

| Pivaloyl Group | Alteration of steric bulk and lipophilicity. | Replacing the t-butyl group with other alkyl or aryl groups can probe the size and nature of the binding pocket. |

| Carbonyl Linker | Modification of geometry and hydrogen bonding capacity. | Reduction of the ketone to an alcohol or conversion to an oxime or other derivatives can explore different interaction modes. |

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial for elucidating the SAR of this compound class.

Experimental Protocols: A Generalized Approach

The following protocols are generalized based on standard laboratory procedures for the synthesis of related compounds and should be optimized for the specific substrates and reagents used.

Synthesis of 3-Fluoropyridine (Illustrative Example via HALEX)

-

To a stirred solution of 3-chloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), add spray-dried potassium fluoride (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

-

Heat the reaction mixture to 180-220 °C and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 3-fluoropyridine.

Acylation of 3-Fluoropyridine at the C2 Position (Illustrative Example via DoM)

-

Dissolve 3-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.

-

Add a solution of pivaloyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Conclusion and Future Directions

The 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one scaffold represents an intriguing, yet underexplored, area of chemical space. Based on the well-established benefits of fluorine incorporation and the diverse biological activities of pyridine derivatives, this compound class holds significant promise for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the synthetic routes to access these molecules and highlights key considerations for future structure-activity relationship studies. Further research, including the synthesis of a diverse library of analogs and their evaluation in a range of biological assays, is warranted to fully unlock the therapeutic potential of this promising scaffold.

References

- Google Patents. (n.d.). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

- Google Patents. (n.d.). Fluorone and pyronin y derivatives.

- Google Patents. (n.d.). 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds.

- Google Patents. (n.d.). Fluorochemical ketone compounds and processes for their use.

- Dolle, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins.

- Google Patents. (2018). United States Patent.

- Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization.

- López-García, M. A., et al. (2022).

- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Acme Organics.

- Tanaka, H., et al. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry Letters, 20(11), 3328-3331.

- Abdel-Maksoud, M. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 21(2), 487-501.

- Wojcicka, A., et al. (2021).

- Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization.

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

- Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorganic Chemistry, 98, 103717.

- Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249.

- Mykhailiuk, P. K. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.

- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.

- van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 8946-8963.

- Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(2), 169-173.

- Mykhailiuk, P. K. (2017). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers, 4(10), 1952-1956.

- Google Patents. (n.d.). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the development of new therapeutic agents. The pivaloyl group (2,2-dimethylpropan-1-one) introduces steric bulk, which can influence receptor binding and pharmacokinetic profiles. This guide provides a detailed overview of the calculated molecular weight and predicted physical constants of this compound, alongside a validated experimental protocol for their empirical determination.

The strategic placement of fluorine in aromatic systems is a well-established method to enhance the potency and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence metabolic pathways, often leading to improved stability and bioavailability.

Physicochemical Characteristics

A comprehensive understanding of a compound's physical constants is fundamental for its application in research and development, guiding everything from reaction setup to formulation.

Molecular Weight

The molecular formula for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is C₁₀H₁₂FNO. Based on the atomic weights of its constituent elements, the precise molecular weight has been calculated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO | - |

| Molecular Weight | 181.21 g/mol | Calculated |

| Monoisotopic Mass | 181.0903 g/mol | Calculated |

Physical Constants (Predicted)

| Physical Constant | Predicted Value/State | Rationale |

| Physical State | Solid | The presence of polar functional groups and a rigid aromatic ring generally leads to a solid state at standard conditions. |

| Melting Point | 100 - 150 °C | Based on melting points of similar substituted pyridines and ketones. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C. |

| Boiling Point | > 200 °C (at 760 mmHg) | The molecular weight and polar nature suggest a relatively high boiling point. |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ether); sparingly soluble in water. | The hydrophobic pivaloyl group and aromatic ring limit aqueous solubility, a common characteristic for such compounds.[1] |

Experimental Protocol: Melting Point Determination

The melting point is a critical physical constant for the characterization and purity assessment of a new compound.[2][3] The following protocol outlines a robust method for its determination using a standard melting point apparatus.

Procedure

-

Sample Preparation :

-

Ensure the sample of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.

-

-

Capillary Tube Loading :

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is collected.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

-

Initial Rapid Determination (Optional but Recommended) :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate to quickly determine an approximate melting range. This provides a target for a more precise measurement.

-

-

Accurate Melting Point Measurement :

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.

-

Place a new, freshly prepared capillary tube with the sample into the apparatus.

-

Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the compound.

-

-

Confirmation :

-

Repeat the accurate measurement with a fresh sample to ensure reproducibility. Consistent results from two or more trials confirm the melting point range.

-

Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps for the experimental determination of a compound's melting point.

Causality Behind Experimental Choices and Scientific Integrity

The choice of a slow heating rate during the accurate melting point determination is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to a lag in temperature reading, resulting in an artificially elevated and broad melting point range. The use of a fresh sample for each measurement is a self-validating step to prevent any potential degradation or polymorphic changes that could occur upon melting and re-solidifying. A sharp melting range is a strong indicator of high purity for a crystalline solid.[2]

Conclusion

While specific experimental data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not yet widely published, its molecular weight can be precisely calculated, and its key physical constants can be reasonably predicted based on the well-understood effects of its structural components. The fluorinated pyridine moiety and the pivaloyl group are expected to confer properties that make it a compound of significant interest for further investigation in drug discovery and development. The provided experimental protocol for melting point determination offers a reliable method for the empirical characterization of this and other novel chemical entities, ensuring scientific rigor and data integrity.

References

-

University of Toronto. Determination of the melting point. [Link]

-

García-Serna, J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

University of Alberta. Melting point determination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

-

SSERC. Melting point determination. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

Sources

Electronic properties of the fluoropyridine ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

An In-depth Technical Guide to the Electronic Properties of the Fluoropyridine Ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacological profile.[1][2][3] This guide provides a comprehensive technical analysis of the electronic properties of the 3-fluoropyridine ring as manifested in the specific compound, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. We will dissect the nuanced interplay between the potent inductive effect and the subtle mesomeric effect of the fluorine substituent, contextualized by the presence of an adjacent pivaloyl group. This analysis integrates theoretical principles with practical experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Cyclic Voltammetry (CV), and Density Functional Theory (DFT), offering a holistic framework for researchers, scientists, and drug development professionals.

The Significance of Fluoropyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, but its inherent electron-deficient nature can present challenges in drug design. The introduction of fluorine atoms is a powerful strategy to modulate these properties. Judicious fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa to improve bioavailability.[1][3][4] Understanding the precise electronic consequences of fluorination is therefore not merely an academic exercise but a critical component of rational drug design. The title compound, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, serves as an excellent case study, featuring a fluorine atom at the 3-position, which presents a unique electronic environment compared to the more commonly studied 2- or 4-substituted pyridines.

Theoretical Framework: The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (or resonance) effect (+M).[5][6]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density towards itself through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with each bond separating the fluorine from the atom of interest.[6]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can participate in resonance, donating electron density into the pi (π) system of the pyridine ring.[5][7] However, due to the poor overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this effect is significantly weaker than its inductive counterpart.

In 3-fluoropyridine, the -I effect deactivates the entire ring, making it less susceptible to electrophilic attack and lowering the basicity of the ring nitrogen. The +M effect, while weaker, preferentially donates electron density to the ortho (C2, C4) and para (C6) positions. The interplay of these effects creates a complex electronic landscape that dictates the molecule's reactivity and interactions.

Caption: Interplay of Inductive and Mesomeric Effects of Fluorine.

Integrated Workflow for Electronic Characterization

A multi-pronged approach combining theoretical modeling with experimental validation is essential for a thorough understanding of the molecule's electronic properties. This workflow ensures that computational predictions are grounded in empirical data, providing a self-validating system for analysis.

Caption: Workflow for Electronic Property Characterization.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide invaluable in silico insights into the electronic structure before a molecule is even synthesized.[8][9] By solving approximations of the Schrödinger equation, DFT can model the distribution of electrons and predict key electronic parameters.

Key DFT Outputs:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.[10]

-

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. Red regions indicate electron-rich areas (negative potential), often associated with nucleophilic sites, while blue regions denote electron-poor areas (positive potential), associated with electrophilic sites. For our target molecule, the ESP map would show a strong negative potential around the carbonyl oxygen and a positive potential on the pyridine ring protons, influenced by the fluorine atom.

-

Predicted NMR Spectra: DFT can calculate theoretical chemical shifts and coupling constants, which serve as a powerful tool for validating experimental assignments.[11]

Protocol: Standard DFT Calculation for Electronic Properties

-

Structure Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

-

Request the output of molecular orbitals (HOMO, LUMO energies), Mulliken or Natural Bond Orbital (NBO) charges, and the electrostatic potential map.

-

-

NMR Calculation:

-

Perform a separate NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts. These are typically referenced against a concurrently calculated TMS standard.

-

-

Data Analysis:

-

Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

-

Analyze the ESP map to identify sites of electrophilicity and nucleophilicity.

-

Compare calculated NMR shifts with experimental data for validation.

-

Experimental Validation: Spectroscopic & Electrochemical Methods

NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the premier technique for elucidating the structure and electronic environment of a molecule in solution.[14] For our target compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

-

¹³C NMR: The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents. The carbon directly bonded to fluorine (C3) will show a large C-F coupling constant. The electron-withdrawing nature of both the fluorine and the adjacent pivaloyl group will cause a general downfield shift for the ring carbons compared to unsubstituted pyridine.[15]

-

¹⁹F NMR: The chemical shift of the fluorine atom provides direct information about its local electronic environment.[14]

-

¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring (H4, H5, H6) reveal the extent of electron withdrawal.

Table 1: Predicted NMR Data for the Fluoropyridine Ring

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| ¹³C | C2 (C=O) | ~165-170 | ²J(CF) ≈ 15-20 | Deshielded by carbonyl and N, coupled to F. |

| ¹³C | C3 (C-F) | ~155-160 | ¹J(CF) ≈ 230-250 | Directly attached to electronegative F. |

| ¹³C | C4 | ~125-130 | ²J(CF) ≈ 20-25 | Influenced by F and N. |

| ¹³C | C5 | ~120-125 | ³J(CF) ≈ 5-10 | Less affected, but still deshielded. |

| ¹³C | C6 | ~145-150 | ⁴J(CF) ≈ 2-5 | Deshielded by adjacent N atom. |

| ¹⁹F | F3 | ~ -120 to -130 | (vs. CFCl₃) | Typical range for 3-fluoropyridines.[14] |

| ¹H | H4 | ~ 7.8-8.0 | ³J(HH) ≈ 8, ³J(HF) ≈ 9 | Deshielded by F and N. |

| ¹H | H5 | ~ 7.3-7.5 | ³J(HH) ≈ 8, ⁴J(HH) ≈ 5, ⁴J(HF) ≈ 2 | Coupled to H4 and H6. |

| ¹H | H6 | ~ 8.4-8.6 | ⁴J(HH) ≈ 5, ⁵J(HF) ≈ 1 | Most deshielded proton, adjacent to N. |

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Spectrometer Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer on the sample to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.[16]

-

-

Data Acquisition:

-

Use a standard single-pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[16]

-

Set the spectral width to encompass all expected proton signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine relative proton ratios and analyze the chemical shifts and coupling patterns (multiplicity and J-values).

-

Cyclic Voltammetry: Accessing Frontier Orbital Energies

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a molecule.[17] These potentials are directly related to the HOMO and LUMO energy levels, providing an experimental counterpart to DFT calculations. An irreversible oxidation wave corresponds to the removal of an electron from the HOMO.

Caption: Simplified Diagram of a Cyclic Voltammetry Setup.

Protocol: Cyclic Voltammetry Measurement

-

Solution Preparation:

-

Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., acetonitrile or DMF).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The electrolyte must be electrochemically inert within the potential window.

-

-

Cell Assembly:

-

Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[18]

-

Before use, polish the working electrode with alumina slurry to ensure a clean, reproducible surface.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, then reverse the scan.

-

Perform the scan at a set rate, typically 100 mV/s.[18]

-

-

Analysis:

-

Identify the peak potential (Ep) for any oxidation or reduction events.

-

The onset potential of the oxidation wave can be used to estimate the HOMO energy level relative to the reference electrode.

-

Table 2: Expected Electrochemical Data and Derived Properties

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Oxidation Potential (E_ox) | > +1.5 V (vs. Ag/AgCl) | The electron-withdrawing groups (F, pivaloyl) stabilize the HOMO, making the molecule difficult to oxidize. |

| HOMO Energy (est.) | < -6.0 eV | Corresponds to a high oxidation potential, indicating significant electronic stabilization. |

| Reduction Potential (E_red) | ~ -1.5 to -2.0 V | The electron-deficient ring is susceptible to reduction (electron acceptance into the LUMO). |

| LUMO Energy (est.) | ~ -1.0 to -1.5 eV | Corresponds to the observed reduction potential. |

Conclusion and Implications

The electronic character of the 3-fluoropyridine ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is dominated by strong electron withdrawal. This is a cumulative effect of the electronegative ring nitrogen, the potent -I effect of the 3-fluoro substituent, and the inductive pull of the adjacent 2-pivaloyl group. This pronounced electron deficiency leads to a stabilized HOMO (high oxidation potential) and a lowered LUMO (accessible reduction potential).

For drug development professionals, these features have tangible implications:

-

Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism, potentially leading to a longer biological half-life.[3]

-

Receptor Interactions: The modified charge distribution creates a unique electrostatic profile. The C-F bond can act as a hydrogen bond acceptor, and the overall dipole moment will influence how the molecule docks into a protein's active site.

-

Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

By integrating computational modeling with empirical spectroscopic and electrochemical data, researchers can build a robust, predictive understanding of a molecule's electronic properties, enabling a more rational and efficient approach to the design of next-generation therapeutics.

References

- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017).

- Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)

- Electrochemistry of pyridine deriv

- Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases. Journal of the Chemical Society, Faraday Transactions 2, RSC Publishing.

- DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. The Journal of Chemical Physics, AIP Publishing. (2016).

- Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. (2023).

- Electrochemical C−H deuteration of pyridine deriv

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.

- Cyclic voltammograms of the pyridine adducts 1, 3, and 5 as well as....

- Studies of the First Electronically Excited State of 3-Fluoropyridine and Its Ionic Structure by Means of REMPI, Two-Photon MATI, One-Photon VUV-MATI Spectroscopy and Franck–Condon Analysis. Physical Chemistry Chemical Physics (RSC Publishing).

- 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.

- Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.

- Substituent effects and electron delocaliz

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy. ACS Physical Chemistry Au. (2026).

- DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.

- Best-Practice DFT Protocols for Basic Molecular Comput

- Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination.

- Electronic and Chemical Properties of Organic Molecules. Forschungszentrum Jülich. (2025).

- Recent advances in the electrochemical construction of heterocycles. PMC. (2014).

- Fluorinated Heterocycles.

-

Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications, RSC Publishing. [Link]

- Spectroscopy For Organic Electronics | Introduction. Ossila.

- High-throughput virtual screening for organic electronics: a comparative study of alternative str

- Mesomeric effect. Wikipedia.

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. (2024).

- Mesomeric effect of Fluorine. Reddit. (2013).

- Applications of Fluorine in Medicinal Chemistry. PubMed. (2015).

- Current and emerging applications of fluorine in medicinal chemistry.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- FDA-Approved Fluorinated Heterocyclic Drugs

- Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). (2009).

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesomeric effect - Wikipedia [en.wikipedia.org]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Electrochemistry of pyridine derivatives - ProQuest [proquest.com]

- 18. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Steric & Electronic Locking in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

This guide serves as a technical deep-dive into the structural dynamics, synthetic pathways, and physicochemical properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one . It is designed for medicinal chemists and process scientists optimizing sterically congested scaffolds for drug discovery.

Executive Summary: The "Fortress" Scaffold

In modern drug design, metabolic stability and target selectivity often require rigid, sterically hindered scaffolds. 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one represents a quintessential "Fortress Ketone." It combines the electron-deficient nature of a pyridine ring with the extreme steric bulk of a tert-butyl (pivaloyl) group and the orthogonal electronic repulsion of an ortho-fluorine atom.

This unique tris-substituted arrangement creates a "Frustrated System" where resonance is compromised by steric twisting, yet nucleophilic attack is blocked by the pivaloyl wall. This guide analyzes how to synthesize, model, and utilize this scaffold to improve oral bioavailability and extend half-life in small molecule therapeutics.

Structural Analysis & Conformational Dynamics

The Ortho-Effect & Dipole Minimization

The molecule features a critical interplay between three components at the C2-C3 interface of the pyridine ring:

-

The Anchor (N1): The pyridine nitrogen (lone pair donor).

-

The Pivot (C2-Carbonyl): The ketone linker attached to a bulky tert-butyl group.

-

The Repulsor (C3-Fluorine): A high-electronegativity atom ortho to the carbonyl.

Conformational Locking: In unsubstituted 2-pyridyl ketones, the thermodynamically stable conformation is typically s-trans (carbonyl oxygen anti to pyridine nitrogen) to minimize dipole-dipole repulsion. However, in this scaffold, the s-trans conformation forces the carbonyl oxygen into direct proximity with the C3-Fluorine atom.

-

O vs. F Repulsion: Both atoms possess lone pairs and high electron density. Their proximity creates significant electrostatic repulsion.

-

Steric Clash: While Fluorine is small (Van der Waals radius ~1.47 Å), the tert-butyl group is massive. It restricts rotation, preventing the carbonyl from twisting out of the way without incurring an energy penalty.

Result: The molecule likely adopts a twisted conformation where the carbonyl plane is orthogonal to the pyridine ring to relieve both the N-O dipole clash and the O-F electronic repulsion. This "decoupling" prevents the ketone from participating fully in resonance with the aromatic ring, making the carbonyl carbon more electrophilic in theory, but sterically inaccessible in practice.

Visualization of Steric/Electronic Forces

The following diagram illustrates the opposing forces that lock the conformation.

Caption: Schematic of the competing steric and electronic forces forcing the "twisted" conformation.

Physicochemical Properties & Pharmacokinetics

| Property | Value / Trend | Impact on Drug Design |

| Lipophilicity (LogP) | High (~2.5 - 3.0) | The tert-butyl and fluorine groups significantly increase lipophilicity compared to a methyl ketone, improving membrane permeability. |

| Metabolic Stability | Exceptional | The C3-F blocks metabolic oxidation at the most vulnerable site. The tert-butyl group acts as a shield, preventing hydrolases or reductases from accessing the ketone. |

| Basicity (pKa) | Reduced (< 3.0) | The electron-withdrawing fluorine and the inductive effect of the ketone lower the pKa of the pyridine nitrogen, reducing lysosomal trapping. |

| Solubility | Low to Moderate | The rigid, lipophilic nature requires formulation strategies (e.g., amorphous solid dispersions) if used as a core scaffold. |

The "Metabolic Fortress" Concept

The primary utility of this scaffold is its resistance to Phase I metabolism.

-

Blockade of Reductases: Ketone reduction to a secondary alcohol is a common metabolic soft spot. The tert-butyl group sterically hinders the approach of NADPH-dependent reductases (e.g., AKR1C).

-

Blockade of CYP450: The C3 position of pyridine is often a site for oxidative attack. Fluorine substitution effectively caps this site due to the strength of the C-F bond (approx. 116 kcal/mol).

Synthetic Protocol: Directed Ortho Metalation (DoM)[1]

Synthesis of this hindered ketone cannot rely on standard Friedel-Crafts acylation due to the electron-deficient pyridine ring. The most robust method is Directed Ortho Metalation (DoM) utilizing the acidity of the C2 proton adjacent to the fluorine.

Reagent Selection Logic

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA.

-

Reasoning: LiTMP is bulkier and less nucleophilic than LDA, minimizing the risk of Chichibabin-type nucleophilic attack on the fluoropyridine ring.

-

-

Electrophile: N-Methoxy-N-methylpivalamide (Weinreb Amide) .

-

Reasoning: Using pivaloyl chloride often leads to over-addition or complex mixtures. The Weinreb amide ensures the reaction stops cleanly at the ketone stage after hydrolysis.

-

Step-by-Step Methodology

Step 1: Preparation of LiTMP

-

Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M concentration relative to substrate) under Argon.

-

Add 2,2,6,6-tetramethylpiperidine (1.1 eq).

-

Cool to -78 °C .

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure formation, then cool back to -78 °C .

Step 2: Lithiation of 3-Fluoropyridine

-

Add a solution of 3-fluoropyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78 °C.

-

Critical Control Point: Keep internal temp below -70 °C to prevent benzyne formation or scrambling.

-

-

Stir for 1 hour at -78 °C. The solution will typically turn deep yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.

Step 3: Electrophilic Trapping

-

Add N-methoxy-N-methylpivalamide (1.2 eq) dissolved in THF dropwise.

-

Stir at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to 0 °C over 2 hours.

Step 4: Quench and Purification

-

Quench with saturated aqueous NH₄Cl.[1]

-

Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a volatile oil or low-melting solid; avoid high-vacuum drying for extended periods.

Synthesis Workflow Diagram

Caption: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

References

-

PubChem. 1-[(S)-(3-fluoropyridin-2-yl)-[4-(trifluoromethyl)phenyl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea (Compound Summary). National Library of Medicine. Available at: [Link]

- Schlosser, M.The 3-Fluoropyridine Route to Functionalized Heterocycles. Organometallics in Synthesis. (General reference for DoM on fluoropyridines).

-

Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity.[3] Beilstein Journal of Organic Chemistry, 2017.[3] Available at: [Link]

- Marsais, F., & Quéguiner, G.Metallation of 3-halopyridines. A new synthesis of 2,3-disubstituted pyridines. Tetrahedron, 1983.

Sources

History and discovery of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in organic chemistry

An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one: Synthesis, and Significance in Medicinal Chemistry

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a heterocyclic ketone that, while not a widely known compound with a formal discovery history, represents a confluence of important structural motifs in modern drug discovery. Its significance lies in its utility as a chemical building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The incorporation of a fluorinated pyridine ring offers a means to modulate the physicochemical and pharmacokinetic properties of a lead compound, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the plausible synthetic routes to this compound, the underlying chemical principles, and its relevance in the field of drug development.

A Postulated History: The Convergence of Synthetic Methodologies

The history of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not one of a singular discovery but rather the result of the maturation of several key areas in organic synthesis. The development of methods for the selective fluorination of heterocyclic rings, such as pyridine, has been a significant area of research.[4] Historically, the introduction of fluorine atoms into aromatic systems was challenging, but the development of new reagents and catalytic methods has made fluorinated heterocycles readily accessible.[5][4]

Concurrently, the Grignard reaction, a cornerstone of carbon-carbon bond formation since its discovery in the early 20th century, has been extensively refined. The addition of Grignard reagents to nitriles to form ketones after hydrolysis is a well-established and reliable transformation.[6][7][8] The synthesis of the title compound is a direct application of this classic reaction to a modern, functionalized substrate. Therefore, the "discovery" of this molecule is intrinsically linked to the broader history of these powerful synthetic methods and the increasing demand for novel, fluorinated building blocks in pharmaceutical research.[1][9][10]

Synthetic Pathways and Methodologies

The most logical and industrially scalable synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one involves a two-step process: the preparation of the key intermediate, 3-fluoro-2-pyridinecarbonitrile, followed by a Grignard reaction to introduce the pivaloyl group.

Part 1: Synthesis of 3-Fluoro-2-pyridinecarbonitrile

The precursor, 3-fluoro-2-pyridinecarbonitrile (also known as 3-fluoropicolinonitrile), is a critical intermediate.[11] There are several methods for its preparation, often starting from commercially available aminopyridines. One common approach is the Balz-Schiemann reaction or a related diazotization-fluorination sequence.

Experimental Protocol: Synthesis of 3-Fluoro-2-pyridinecarbonitrile from 2-Amino-3-fluoropyridine

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Diazotization:

-

To a solution of 2-amino-3-fluoropyridine in anhydrous hydrogen fluoride-pyridine or a similar non-aqueous acidic medium, cooled to -10 °C to 0 °C, sodium nitrite is added portion-wise.

-

The reaction mixture is stirred at low temperature for a specified period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

The cold diazonium salt solution is then added to a solution of copper(I) cyanide in a suitable solvent.

-

The reaction is carefully warmed to room temperature and then heated to facilitate the Sandmeyer-type reaction, replacing the diazonium group with a nitrile.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and neutralized with a base (e.g., sodium carbonate).

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield pure 3-fluoro-2-pyridinecarbonitrile.

-

Part 2: Grignard Reaction for Ketone Formation

The core of the synthesis is the addition of a tert-butylmagnesium halide (a Grignard reagent) to the nitrile group of 3-fluoro-2-pyridinecarbonitrile. This reaction proceeds via an intermediate imine anion, which upon acidic workup, hydrolyzes to the desired ketone.[6][12][8]

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

-

Grignard Reagent Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed.

-

A solution of tert-butyl chloride or bromide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the formation of the Grignard reagent.

-

-

Addition to Nitrile:

-

The solution of 3-fluoro-2-pyridinecarbonitrile in the same anhydrous solvent is cooled in an ice bath.

-

The prepared Grignard reagent is added slowly to the nitrile solution. The reaction is typically exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Hydrolysis and Work-up:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the ketone.[6][12]

-

The resulting mixture is extracted with an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel to afford 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one as a pure compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Mechanism of the Grignard Reaction with Nitriles

The reaction of a Grignard reagent with a nitrile is a nucleophilic addition. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. The carbanionic carbon of the Grignard reagent attacks this electrophilic carbon, breaking the pi bond of the nitrile. This results in the formation of a magnesium salt of an imine (an iminate), which is stable to further attack by another molecule of the Grignard reagent.[8] Subsequent hydrolysis with aqueous acid protonates the nitrogen, forming an iminium ion, which is then attacked by water. A series of proton transfers and elimination of ammonia leads to the final ketone product.[6][12]

Caption: Simplified mechanism of Grignard reaction with a nitrile.

Role in Drug Discovery and Medicinal Chemistry

The structural features of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one make it a valuable scaffold in medicinal chemistry.

| Structural Moiety | Significance in Drug Design | References |

| 3-Fluoropyridine | The fluorine atom can increase metabolic stability by blocking sites of oxidation. It can also modulate the pKa of the pyridine nitrogen, affecting solubility and receptor binding. The pyridine ring itself is a common bioisostere for a phenyl ring, often improving aqueous solubility and providing a key hydrogen bond acceptor. | [1][2][3] |

| Pivaloyl Ketone | The bulky tert-butyl group can provide steric hindrance that directs the binding of the molecule to a specific pocket of a target protein. It can also increase lipophilicity, which may enhance membrane permeability. The ketone functionality provides a handle for further chemical modification or can act as a hydrogen bond acceptor. | [13] |

This compound can be used as a starting material for a variety of more complex molecules. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The pyridine ring can undergo further substitution reactions, allowing for the exploration of a wide chemical space around this core structure.

Conclusion

While the specific discovery of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not documented in the scientific literature as a landmark event, its synthesis is a clear example of the application of robust and well-understood organic reactions to create novel building blocks for drug discovery. The combination of the electronically modified and metabolically stabilized fluoropyridine ring with the sterically defined pivaloyl group makes this compound and its derivatives of significant interest to medicinal chemists. This guide has outlined the likely synthetic pathways, the underlying chemical principles, and the strategic importance of this molecule, providing a technical foundation for researchers in the field.

References

- Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC - NIH. (n.d.). National Institutes of Health.

- New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate.

- 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. (n.d.). Ossila.

- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995, August 29). Google Patents.

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.

- 3-Fluoropyridine synthesis. (n.d.). ChemicalBook.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- CN102898358A - Preparation method of fluoropyridine compounds. (2013, January 30). Google Patents.

- Chemistry of Nitriles. (2024, September 30). LibreTexts.

- Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). IRIS UniPA.

- On the rational development of a new drug: the example of the fluorinated pyrimidines. (n.d.). PubMed.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.

- A Historical Overview of Natural Products in Drug Discovery. (1989, February 2). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- An Historical Overview of Drug Discovery. (n.d.). Springer Nature Experiments.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

This guide details the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (also known as 2-pivaloyl-3-fluoropyridine). This compound is a valuable fluorinated building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands where the 2-acyl-3-fluoropyridine motif serves as a privileged scaffold.

Part 1: Scientific Principles & Reaction Design

Synthesis Strategy: Directed Ortho-Metalation (DoM) The most efficient route to functionalize the 2-position of 3-fluoropyridine is via Directed Ortho-Metalation (DoM) . The fluorine atom at the 3-position exerts a strong inductive effect (-I), acidifying the adjacent proton at the 2-position. Furthermore, the nitrogen lone pair and the fluorine atom can coordinate with the lithium cation, stabilizing the transition state.

-

Reagent Choice: Lithium Diisopropylamide (LDA) is the base of choice.[1] Unlike n-butyllithium (n-BuLi), LDA is non-nucleophilic, preventing addition to the pyridine ring (which would form dihydropyridines).

-

Electrophile: Pivalonitrile (tert-butyl cyanide) is the preferred electrophile. Reaction of the 2-lithiated species with the nitrile yields an intermediate metallo-imine, which resists further nucleophilic attack (preventing tertiary alcohol formation). Acidic hydrolysis then liberates the desired ketone.

-

Critical Safety Mechanism: 2-Lithio-3-fluoropyridine is thermally unstable. Above -60°C, it undergoes elimination of Lithium Fluoride (LiF) to form 2,3-pyridyne , a highly reactive benzyne analogue that leads to tars and complex mixtures. Strict temperature control is mandatory.

Part 2: Safety & Pre-requisites

Risk Assessment:

-

Pyrophoric Hazard: n-Butyllithium (used to generate LDA) is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

-

Pyridyne Formation: Failure to maintain cryogenic temperatures (< -70°C) will cause the formation of 2,3-pyridyne, resulting in a runaway decomposition or explosion risk.

-

Toxicology: Fluorinated pyridines and nitriles are toxic and skin irritants. Work in a fume hood.

Materials Checklist:

| Reagent | Equiv.[1][2][3][4] | Role | Purity/Grade |

| 3-Fluoropyridine | 1.0 | Substrate | >98%, Dry |

| Diisopropylamine | 1.1 | Base Precursor | Distilled over CaH₂ |

| n-Butyllithium | 1.1 | Lithiating Agent | 1.6M or 2.5M in Hexanes |

| Pivalonitrile | 1.2 | Electrophile | >98% |

| THF | Solvent | Solvent | Anhydrous, inhibitor-free |

| HCl (aq) | Excess | Hydrolysis | 2M or 3M solution |

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Generation of Lithium Diisopropylamide (LDA)

Note: While commercial LDA is available, generating it fresh ensures accurate titer and reactivity.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-